3-Hydroxypyrazine-2-carbonyl chloride 3-Hydroxypyrazine-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 98136-34-6
VCID: VC2709121
InChI: InChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10)
SMILES: C1=CN=C(C(=O)N1)C(=O)Cl
Molecular Formula: C5H3ClN2O2
Molecular Weight: 158.54 g/mol

3-Hydroxypyrazine-2-carbonyl chloride

CAS No.: 98136-34-6

Cat. No.: VC2709121

Molecular Formula: C5H3ClN2O2

Molecular Weight: 158.54 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxypyrazine-2-carbonyl chloride - 98136-34-6

Specification

CAS No. 98136-34-6
Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
IUPAC Name 2-oxo-1H-pyrazine-3-carbonyl chloride
Standard InChI InChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10)
Standard InChI Key HJPSNEKCBKMUPX-UHFFFAOYSA-N
SMILES C1=CN=C(C(=O)N1)C(=O)Cl
Canonical SMILES C1=CN=C(C(=O)N1)C(=O)Cl

Introduction

Chemical Properties and Structure

Basic Identification

The fundamental chemical information for 3-Hydroxypyrazine-2-carbonyl chloride is summarized in Table 1.

Table 1: Chemical Identity and Physical Properties of 3-Hydroxypyrazine-2-carbonyl Chloride

PropertyValue
CAS Number98136-34-6
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
IUPAC Name2-oxo-1H-pyrazine-3-carbonyl chloride
Standard InChIInChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10)
Standard InChIKeyHJPSNEKCBKMUPX-UHFFFAOYSA-N
SMILES NotationC1=CN=C(C(=O)N1)C(=O)Cl

The compound features a heterocyclic pyrazine ring with a hydroxyl group at position 3 and a carbonyl chloride group at position 2. The hydroxyl group can exist in tautomeric form, leading to the alternative IUPAC name 2-oxo-1H-pyrazine-3-carbonyl chloride .

Structural Characteristics

The molecular structure of 3-Hydroxypyrazine-2-carbonyl chloride consists of:

  • A six-membered pyrazine ring containing two nitrogen atoms in positions 1 and 4

  • A hydroxyl group (-OH) at position 3

  • A carbonyl chloride group (-COCl) at position 2

This arrangement gives the molecule its characteristic reactivity, particularly through the highly reactive acid chloride functionality, which readily undergoes nucleophilic substitution reactions.

Synthesis Methods

Several methods have been reported for the synthesis of 3-Hydroxypyrazine-2-carbonyl chloride, with the most common approach involving the conversion of the corresponding carboxylic acid to the acid chloride.

From 3-Hydroxypyrazine-2-carboxylic Acid

The primary synthetic route involves the chlorination of 3-hydroxypyrazine-2-carboxylic acid using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This method is similar to the preparation of other acid chlorides from carboxylic acids .

The reaction typically proceeds as follows:

  • The 3-hydroxypyrazine-2-carboxylic acid is treated with a chlorinating agent (most commonly thionyl chloride)

  • The reaction is carried out under controlled temperature conditions

  • The formed acid chloride is isolated through appropriate purification techniques

From 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid

An alternative synthesis route involves the preparation from 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, as evidenced in research related to anti-SARS-CoV-2 compounds. In this approach, the carboxylic acid functionality is converted to an acid chloride while preserving the fluoro and hydroxyl groups .

Applications in Organic Synthesis

3-Hydroxypyrazine-2-carbonyl chloride serves as a versatile building block in organic synthesis due to its reactive carbonyl chloride group, which can undergo various transformations.

Formation of Amides and Derivatives

One of the primary applications of 3-Hydroxypyrazine-2-carbonyl chloride is in the synthesis of amides through reaction with amines. This reaction pathway is particularly valuable in pharmaceutical research for creating compounds with potential biological activity .

The general reaction involves:

  • Nucleophilic attack by an amine on the carbonyl carbon

  • Displacement of the chloride leaving group

  • Formation of an amide bond

Synthesis of 3-Hydroxypyrazine-2-carboxamide

A particularly important derivative synthesized from this compound is 3-hydroxypyrazine-2-carboxamide (CAS: 55321-99-8), which has applications in pharmaceutical development. The synthesis typically involves treating 3-hydroxypyrazine-2-carbonyl chloride with ammonia or ammonium hydroxide .

As reported in a synthetic procedure found in search result , an alternative route to 3-hydroxypyrazine-2-carboxamide involves:

  • Conversion of 3-hydroxypyrazine-2-carboxylic acid to its methyl ester using SOCl2 in methanol

  • Treatment of the ester with aqueous ammonia

  • Isolation of the product through crystallization

Esterification Reactions

The acid chloride functionality readily reacts with alcohols to form esters, providing another pathway for structural diversification. This reaction type is commonly employed in the synthesis of various pyrazine derivatives with potential biological activities .

Role in Pharmaceutical Development

Precursor in Antiviral Drug Development

3-Hydroxypyrazine-2-carbonyl chloride has gained significance in pharmaceutical research, particularly in the development of antiviral compounds. It serves as a key intermediate in the synthesis of compounds with potential activity against viruses, including SARS-CoV-2 .

Synthesis of Anti-SARS-CoV-2 Agents

Research documented in the search results indicates that 3-hydroxypyrazine-2-carbonyl chloride was used in the synthesis of investigational agents against SARS-CoV-2. Specifically, it was employed in a reaction with an imine intermediate to produce compounds with potential antiviral properties .

The synthetic pathway involved:

  • Preparation of a silyl imine intermediate

  • Reaction with 3-hydroxypyrazine-2-carbonyl chloride

  • Further modifications to obtain the final compound

Relation to Favipiravir Derivatives

The compound has connections to the development of favipiravir-related compounds. Favipiravir (T-705) is a known antiviral drug, and derivatives such as 3-hydroxypyrazine-2-carboxamide have been identified as favipiravir intermediates or impurities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator